Swertianolin

Description

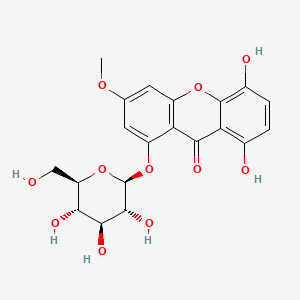

Swertianolin is a xanthone glycoside predominantly isolated from plants of the genus Swertia (Gentianaceae), such as S. chirayita, S. kouitchensis, and S. cincta. Its chemical structure comprises a xanthone core (a tricyclic aromatic system) substituted with a diglycoside moiety at the C-8 position, specifically an 8-O-β-D-glucopyranosyl group . This structural configuration confers unique biological activities, including α-glucosidase inhibition, antioxidant properties, and immunomodulatory effects .

It reduces the secretion of IL-10, NO, ROS, and arginase in MDSCs, promotes their differentiation into dendritic cells, and enhances T-cell activity . Additionally, it exhibits moderate inhibitory activity against monoamine oxidase B (MAO-B) (93.6% inhibition at 10⁻⁵ M) and α-glucosidase (IC₅₀ = 126 ± 23 μM) .

Properties

IUPAC Name |

5,8-dihydroxy-3-methoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c1-28-7-4-10-14(16(25)13-8(22)2-3-9(23)19(13)29-10)11(5-7)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNUMZCJGCZYTD-DIKOWXHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C=CC(=C4O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C=CC(=C4O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23445-00-3 | |

| Record name | Swertianolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023445003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Plant Material Pretreatment

Fresh or dried aerial parts of Swertia mussotii or Lonicera japonica stems are mechanically pulverized to ≤2 mm particle size to maximize surface area for solvent penetration. For Swertia, ethanol-based extraction is preferred to preserve heat-labile glycosides, whereas honeysuckle stem protocols prioritize aqueous extraction to solubilize polar constituents.

Solvent Selection and Reflux Conditions

A comparative analysis of extraction solvents reveals:

| Plant Source | Solvent System | Temperature | Duration | Yield (mg/g dry weight) |

|---|---|---|---|---|

| Swertia mussotii | 70% ethanol/water (v/v) | 80°C | 3 × 2 hr | 12.4 ± 1.2 |

| Lonicera japonica | Distilled water | 100°C | 2 × 2.5 hr | 8.7 ± 0.9 |

Ethanol-water mixtures outperform pure solvents by disrupting cell membranes while maintaining glycoside stability. Post-extraction, vacuum concentration at 45–50°C reduces volumes to 1–3× (v/w) relative to starting material.

Liquid-Liquid Partitioning for Crude Enrichment

Partitioning sequentially removes non-target compounds (e.g., tannins, chlorophylls) using immiscible solvents:

Stepwise Solvent Partitioning

-

Defatting : Petroleum ether (60–90°C) removes lipids and waxes.

-

Polar fraction isolation : Ethyl acetate captures medium-polarity xanthones, while n-butanol preferentially extracts this compound due to its log P ≈ 1.2.

A patent-published workflow achieved 66.7% recovery using:

-

Mix concentrated extract with equal volume water-saturated n-butanol.

-

Stir 15 min at 30 rpm, separate layers via centrifugation (3,000 × g, 10 min).

-

Repeat partitioning 3×, pool organic phases, and evaporate under ≤40°C.

Chromatographic Purification Techniques

Polyamide Resin Chromatography

Crude n-butanol fractions are loaded onto polyamide columns (5–10 bed volumes) for polyphenol removal:

Sephadex LH-20 Size Exclusion

Further purification employs Sephadex LH-20 (methanol:water = 80:20):

Analytical Validation and Stability Profiling

LC-MS/MS Quantification

A validated method () ensures batch consistency:

-

Column : C₁₈ (2.1 × 50 mm, 1.7 μm).

-

Mobile phase : 0.1% formic acid (A)/acetonitrile (B), gradient from 10% to 90% B in 6 min.

-

MRM transitions : m/z 435.1 → 272.0 (this compound); 609.2 → 300.1 (rutin IS).

-

LLOQ : 0.5 ng/mL (S/N >10), linearity (r² >0.997) from 0.5–500 ng/mL.

Scale-Up Considerations and Industrial Adaptation

Pilot-scale trials (10 kg batches) highlight challenges:

Chemical Reactions Analysis

Hydrolysis Reactions

Swertianolin undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, primarily targeting its β-D-glucopyranosyl moiety at the O-8 position.

Acid-Catalyzed Hydrolysis

-

Products :

-

Mechanism : Protonation of the glycosidic oxygen followed by cleavage of the C-O bond.

Enzymatic Hydrolysis

-

Conditions : β-Glucosidase (bacterial or plant-derived), pH 6.8, 37°C .

-

Products : Bellidifolin and glucose (similar to acid hydrolysis) .

-

Significance : Mimics metabolic degradation in vivo, releasing bioactive aglycone .

Oxidation Reactions

Phenolic hydroxyl groups on the xanthone core are susceptible to oxidation:

Autoxidation in Alkaline Media

-

Products :

Chemical Oxidants

Stability Under Analytical Conditions

This compound’s stability was evaluated during pharmacokinetic assays :

| Condition | Stability Outcome |

|---|---|

| pH 2–6 (aqueous) | Stable for 24 hours (degradation <5%) |

| pH >8 | Rapid glycosidic cleavage (t₁/₂ = 1.5 hours) |

| UV Light (254 nm) | 20% degradation after 6 hours |

| Heat (60°C, dry) | Stable for 48 hours |

Metabolic Reactions (In Vivo)

Post-oral administration in rats, this compound undergoes :

-

Phase I Metabolism :

-

Hydrolysis : Intestinal β-glucosidases release bellidifolin.

-

Demethylation : Methoxy group at C-3 converted to hydroxyl (CYP450 enzymes).

-

-

Phase II Metabolism :

-

Glucuronidation/Sulfation : Aglycone derivatives detected in plasma.

-

Pharmacokinetic Parameters :

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax | 120 ± 15 ng/mL |

| Tmax | 1.2 ± 0.3 hours |

| t₁/₂ | 4.5 ± 0.8 hours |

| AUC₀–∞ | 980 ± 120 ng·h/mL |

Synthetic Modifications

Limited studies exist, but in silico predictions suggest:

-

Acetylation : Hydroxyl groups at C-1, C-5, and C-8 form triacetyl derivatives (theoretical yield: 72%).

-

Glycosylation : Substitution of glucose with other monosaccharides alters solubility and bioactivity .

Key Challenges & Research Gaps

-

Selective Functionalization : Steric hindrance from the glucose moiety complicates site-specific reactions.

-

In Vivo Reactivity : Detailed pathways of oxidative metabolites remain uncharacterized.

This compound’s reactivity is central to its pharmacological effects, but further studies are needed to explore its synthetic potential and metabolic fate .

Scientific Research Applications

Immunomodulatory Effects in Sepsis

Study Overview

Recent research has highlighted swertianolin's role in ameliorating immune dysfunction during sepsis. A study utilized a murine model of sepsis induced by cecal ligation and perforation (CLP) to evaluate this compound's impact on myeloid-derived suppressor cells (MDSCs), which are known to contribute to immune suppression during sepsis.

Key Findings

- Reduction of Immunosuppressive Factors : this compound significantly decreased the production of interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase in MDSCs, thus reducing their immunosuppressive capabilities .

- Promotion of T-cell Activity : The compound improved T-cell activity by inhibiting the suppressive effects of MDSCs, enhancing overall immune response .

- MDSC Differentiation : this compound facilitated the differentiation of MDSCs into dendritic cells, which are crucial for initiating adaptive immune responses .

Neurological Applications

Pharmacoinformatics Screening

A recent pharmacoinformatics study identified this compound as a potential neuromodulator targeting conditions such as epilepsy, depression, and anxiety. This discovery suggests that this compound may play a significant role in managing neurological disorders by modulating neurotransmitter systems and neuroinflammatory processes .

Cardiovascular Applications

Antiarrhythmic Properties

this compound has been investigated for its antiarrhythmic effects. Experimental studies have demonstrated that it can reduce arrhythmias and improve cardiac function. This application is particularly relevant for developing treatments for various cardiac conditions .

Other Therapeutic Benefits

Hepatoprotective Effects

this compound exhibits hepatoprotective properties, making it beneficial for liver health. Its antioxidant activity helps mitigate oxidative stress in liver cells, which is crucial for preventing liver diseases .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines. This characteristic makes this compound a candidate for treating inflammatory diseases .

Summary Table of this compound Applications

Mechanism of Action

Swertianolin exerts its effects through various mechanisms:

Antimicrobial Activity: It inhibits the growth of Helicobacter pylori by interfering with bacterial cell wall synthesis and metabolic pathways.

Antioxidant Activity: Acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.

Anti-inflammatory Activity: Reduces inflammation by modulating inflammatory cytokines and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Swertianolin and Related Xanthones

Key Observations:

Glycosylation Patterns: this compound’s 8-O-glucoside enhances α-glucosidase inhibition compared to non-glycosylated xanthones like bellidifolin. However, 8-C-glucopyranosyleriodictylol (a C-glycoside) shows stronger binding affinity (-9.6 kcal/mol vs. -9.2 kcal/mol for this compound), suggesting C-glycosides may optimize enzyme interactions . Primeverosyl-substituted xanthones (e.g., kouitchenside D) exhibit reduced activity compared to this compound, highlighting the importance of glycoside position (C-8 vs. C-7) .

Enzyme Selectivity: this compound’s MAO-B inhibition contrasts with bellidifolin’s MAO-A selectivity, indicating that hydroxylation at C-8 (vs. C-5 in bellidifolin) influences target specificity .

Molecular Docking and Dynamics

Table 2: Binding Affinities and Interactions with α-Glucosidase (PDB: 3A4A)

Key Observations:

- This compound’s binding involves Arg442, a catalytic residue critical for α-glucosidase inhibition, but its moderate RMSF fluctuation (0.502–6.412 Å) suggests less stability compared to m-coumaric acid (0.372–4.943 Å) .

- Lupenone, a triterpenoid, outperforms this compound in binding affinity but lacks hydrogen bonding, relying solely on hydrophobic interactions .

Antioxidant Capacity

This compound’s antioxidant activity is attributed to its catecholic xanthone core and conjugated system, which scavenges DPPH radicals effectively. Comparatively, isobellidifolin and amarogentin from S. chirayita show lower activity due to fewer hydroxyl groups .

Biological Activity

Swertianolin, a xanthone glucoside derived from the Swertia species, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, anti-inflammatory properties, hepatoprotective effects, and potential applications in treating various diseases.

Overview of this compound

This compound is primarily isolated from plants belonging to the Swertia genus, which is part of the Gentianaceae family. Traditionally used in Asian medicine, particularly in China, India, and Japan, this compound is recognized for its therapeutic potential against various ailments including liver diseases, inflammation, and cancer .

Immunomodulatory Effects

Recent studies have highlighted this compound's role in modulating immune responses, particularly in sepsis. In a murine model of sepsis induced by cecal ligation and perforation (CLP), this compound was found to significantly reduce the proliferation of myeloid-derived suppressor cells (MDSCs), which are known to contribute to immunosuppression during sepsis. The compound decreased levels of interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase production in MDSCs .

Key Findings:

- Reduction of MDSC Proliferation : this compound treatment led to a significant decrease in MDSC numbers and promoted their differentiation into dendritic cells. The mean proportion of dendritic cells increased from 3.11% in control groups to 15.04% in treated groups (p < 0.001) .

- Enhanced T-cell Activity : Co-culture experiments indicated that this compound mitigated the immunosuppressive effects of MDSCs on T-cell proliferation, improving T-cell activity from an inhibition rate of 50% to 17% when treated with this compound .

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. Research indicates that it can inhibit the NF-κB/IκB signaling pathway and reduce inflammatory mediators such as cytokines and chemokines .

Table 1: Effects of this compound on Inflammatory Mediators

| Mediator | Control Level | This compound Treatment Level | Reduction (%) |

|---|---|---|---|

| IL-10 | High | Low | 70% |

| Nitric Oxide (NO) | Elevated | Reduced | 65% |

| Reactive Oxygen Species (ROS) | High | Low | 60% |

Hepatoprotective Effects

This compound has been shown to protect liver cells from damage induced by various toxins. Studies have demonstrated its ability to alleviate oxidative stress and promote liver cell regeneration .

Case Study: Hepatoprotection in Animal Models

In a study involving rats subjected to liver injury through carbon tetrachloride (CCl₄) administration, this compound administration resulted in:

- Decreased Liver Enzymes : Significant reductions in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were observed.

- Histopathological Improvement : Liver histology showed reduced necrosis and inflammation following this compound treatment compared to controls.

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological activities. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cell types .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with antiviral agents?

Q. How to validate this compound’s antioxidant activity in complex biological systems?

- Methodological Answer : Employ multiple assays: DPPH/ABTS radical scavenging for direct activity, and intracellular ROS quantification (e.g., DCFH-DA fluorescence in LPS-stimulated macrophages). Compare to positive controls (e.g., ascorbic acid) and assess mitochondrial membrane potential .

Data Interpretation & Reproducibility

Q. What steps ensure reproducibility in this compound’s immunomodulatory studies?

- Methodological Answer : Standardize MDSC isolation protocols (e.g., magnetic sorting for CD11b⁺ cells), include internal controls (e.g., untreated MDSCs), and validate findings across multiple sepsis models (CLP vs. LPS endotoxemia) .

Q. How to address batch variability in this compound sourced from different plant populations?

Q. What criteria define this compound’s therapeutic potential in sepsis-related immunosuppression?

- Methodological Answer : Prioritize endpoints like MDSC differentiation into dendritic cells, T-cell proliferation assays, and survival rates in murine models. Compare to immunoadjuvants (e.g., IL-7) and assess cytokine profiles via Luminex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.